molecular formula C9H12NO6P B3052485 O-Phospho-DL-tyrosine CAS No. 41863-47-2

O-Phospho-DL-tyrosine

Cat. No.: B3052485
CAS No.: 41863-47-2
M. Wt: 261.17 g/mol
InChI Key: DCWXELXMIBXGTH-UHFFFAOYSA-N
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Description

O-Phospho-DL-tyrosine is a phosphorylated derivative of the amino acid tyrosine. It is an important compound in biochemistry and molecular biology, often used as a substrate in studies of protein phosphorylation. The compound has the molecular formula C9H12NO6P and a molecular weight of 261.17 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions

O-Phospho-DL-tyrosine can be synthesized through the phosphorylation of DL-tyrosine. One common method involves the use of phosphoric acid derivatives, such as phosphorus oxychloride (POCl3) or phosphoric acid, in the presence of a base like pyridine. The reaction typically occurs under controlled temperature conditions to ensure the selective phosphorylation of the hydroxyl group on the tyrosine molecule .

Industrial Production Methods

In industrial settings, the production of this compound may involve more scalable processes, such as the use of continuous flow reactors. These methods allow for better control over reaction conditions and higher yields. The purification of the product is usually achieved through crystallization or chromatography techniques .

Chemical Reactions Analysis

Types of Reactions

O-Phospho-DL-tyrosine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include quinones, dephosphorylated tyrosine, and various substituted derivatives, depending on the specific reagents and conditions used .

Scientific Research Applications

O-Phospho-DL-tyrosine has a wide range of applications in scientific research:

    Chemistry: It is used as a model compound to study phosphorylation reactions and mechanisms.

    Biology: The compound serves as a substrate in enzyme assays to study protein kinases and phosphatases.

    Medicine: Research involving this compound contributes to understanding diseases related to abnormal phosphorylation, such as cancer and diabetes.

    Industry: It is used in the development of diagnostic assays and therapeutic agents.

Mechanism of Action

The primary mechanism of action of O-Phospho-DL-tyrosine involves its role as a substrate for protein kinases and phosphatases. Protein kinases catalyze the transfer of a phosphate group from adenosine triphosphate (ATP) to the hydroxyl group of tyrosine, while phosphatases remove the phosphate group. This reversible phosphorylation and dephosphorylation regulate various cellular processes, including signal transduction, cell growth, and metabolism .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific role in studying the phosphorylation of tyrosine residues in proteins. This makes it particularly valuable in research focused on signal transduction pathways and the development of kinase inhibitors .

Properties

IUPAC Name

2-amino-3-(4-phosphonooxyphenyl)propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12NO6P/c10-8(9(11)12)5-6-1-3-7(4-2-6)16-17(13,14)15/h1-4,8H,5,10H2,(H,11,12)(H2,13,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DCWXELXMIBXGTH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CC(C(=O)O)N)OP(=O)(O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12NO6P
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50404615, DTXSID00865015
Record name O-PHOSPHO-DL-TYROSINE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50404615
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name O-Phosphonotyrosine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00865015
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

261.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

41863-47-2
Record name O-Phosphonotyrosine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=41863-47-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name O-PHOSPHO-DL-TYROSINE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50404615
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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